molecular formula C10H11N3 B13988671 4-((1H-pyrazol-5-yl)methyl)aniline

4-((1H-pyrazol-5-yl)methyl)aniline

Cat. No.: B13988671
M. Wt: 173.21 g/mol
InChI Key: FGINDDUJOCWJLE-UHFFFAOYSA-N
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Description

4-((1H-pyrazol-5-yl)methyl)aniline is a compound that features a pyrazole ring attached to a benzene ring through a methylene bridge. This compound is part of the pyrazole family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((1H-pyrazol-5-yl)methyl)aniline typically involves the reaction of 4-chloromethyl aniline with 1H-pyrazole in the presence of a base. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the product through techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

4-((1H-pyrazol-5-yl)methyl)aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines .

Scientific Research Applications

4-((1H-pyrazol-5-yl)methyl)aniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-((1H-pyrazol-5-yl)methyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can form hydrogen bonds and other interactions with active sites, modulating the activity of the target molecules. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 4-((1H-pyrazol-1-yl)methyl)aniline
  • 4-(Tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline
  • 5-(1-phenyl-1H-pyrazole-4-yl)-nicotinamide derivatives

Uniqueness

4-((1H-pyrazol-5-yl)methyl)aniline is unique due to its specific substitution pattern and the presence of both aniline and pyrazole moieties. This combination imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

Molecular Formula

C10H11N3

Molecular Weight

173.21 g/mol

IUPAC Name

4-(1H-pyrazol-5-ylmethyl)aniline

InChI

InChI=1S/C10H11N3/c11-9-3-1-8(2-4-9)7-10-5-6-12-13-10/h1-6H,7,11H2,(H,12,13)

InChI Key

FGINDDUJOCWJLE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CC2=CC=NN2)N

Origin of Product

United States

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